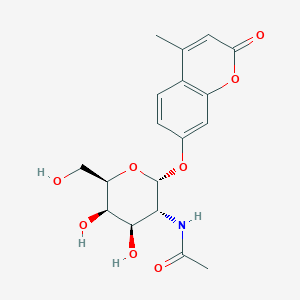

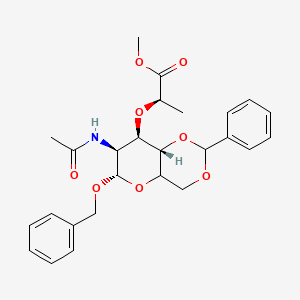

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside involves a reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α- or -β-D-galactopyranosyl chloride with 4-methylumbelliferone in the presence of silver trifluoromethanesulfonate, producing the compound in a moderate yield. This process is followed by reduction, acetylation, and de-O-acetylation steps to obtain the desired glycosides (R. Szweda et al., 1989).

Aplicaciones Científicas De Investigación

Assays of N-Acetyl-a-D-glucosaminidase

- Scientific Field : Biochemistry

- Application Summary : This compound is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase . It can be used to test for Sanfilippo B Syndrome .

- Methods of Application : The substrate is used in assays where it is cleaved by N-Acetyl-a-D-glucosaminidase to release a fluorescent moiety .

- Results or Outcomes : The fluorescence of the released moiety can be measured, providing a quantitative measure of N-Acetyl-a-D-glucosaminidase activity .

Measuring N-Acetylglucosaminidase Activity in Cultured Cells

- Scientific Field : Cell Biology

- Application Summary : A method has been developed for measuring N-acetylglucosaminidase (NAG) activity in cultured cells . This method is particularly useful for studying Mucopolysaccharidosis type IIIB (MPS IIIB), a condition characterized by deficient NAG activity .

- Methods of Application : The method involves using the fluorogenic NAG substrate, 4-Methylumbelliferyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (MUG), in a one-step cell assay that does not require cell disruption or post-assay normalization .

- Results or Outcomes : The assay greatly discriminates between wild-type and MPS IIIB patient-derived fibroblasts, thus providing a rapid method for the detection of deficiencies in NAG activity .

High-throughput Screening of Chemical Libraries

- Scientific Field : Drug Discovery

- Application Summary : This compound can be used in high-throughput screening of chemical libraries to identify modulators of N-acetylglucosaminidase expression, folding, and activity .

- Methods of Application : The substrate is used in a one-step cell assay that does not require cell disruption or post-assay normalization and employs a low number of cells in 96-well plate format .

- Results or Outcomes : The assay is sensitive to changes in N-acetylglucosaminidase activity due to increases in NAGLU expression achieved by either overexpressing the transcription factor EB (TFEB), a master regulator of lysosomal function, or by inducing TFEB activation chemically .

Quantifying β-hexosaminidase Activity

- Scientific Field : Biochemistry

- Application Summary : 4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside is a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released and its fluorescence can be used to quantify β-hexosaminidase activity .

- Methods of Application : The substrate is used in assays where it is cleaved by β-hexosaminidases to release a fluorescent moiety .

- Results or Outcomes : The fluorescence of the released moiety can be measured, providing a quantitative measure of β-hexosaminidase activity . This method has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with G M2 gangliosidoses such as Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .

Investigation of Candidate Molecules and Constructs for Therapies

- Scientific Field : Therapeutics

- Application Summary : This compound can be used to investigate candidate molecules and constructs for applications in enzyme replacement therapy, gene therapy, and combination therapies .

- Methods of Application : The substrate is used in a one-step cell assay that does not require cell disruption or post-assay normalization and that employs a low number of cells in 96-well plate format .

- Results or Outcomes : The assay is sensitive to changes in N-acetylglucosaminidase activity due to increases in NAGLU expression achieved by either overexpressing the transcription factor EB (TFEB), a master regulator of lysosomal function, or by inducing TFEB activation chemically .

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTHLCFVVACBSA-LHKMKVQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

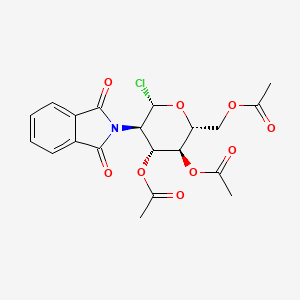

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)